1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O/c1-16-8-13-22-20(14-16)24-21(15-25-22)23(17-6-4-3-5-7-17)26-27(24)18-9-11-19(28-2)12-10-18/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGDMASZKZJGBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)OC)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar quinoline derivatives have been reported to inhibit vegfr-2, a key endothelial receptor tyrosine kinase (RTK) that plays a major role in pathological angiogenesis.
Mode of Action
It’s known that quinoline derivatives can disrupt cell migration, dna intercalation, inhibit angiogenesis, and induce apoptosis.
Biochemical Pathways
The compound likely affects the VEGFR-2 signaling pathway, leading to the inhibition of angiogenesis. This disruption could result in the arrest of the cell cycle at the G1 phase and the induction of apoptosis.
Result of Action
The compound’s action likely results in the inhibition of angiogenesis, cell cycle arrest at the G1 phase, and the induction of apoptosis. It may also upregulate the expression of proteins that trigger apoptosis, such as increased Bax, decreased Bcl-2, and an increased Bax/Bcl-2 ratio.
Biochemical Analysis
Biochemical Properties
Quinoline-containing pyrazole heterocycles have been found to possess excellent tumor growth inhibition properties and binding properties with different protein kinases.
Biological Activity
1-(4-Methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has gained attention due to its potential biological activities, particularly in cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 365.436 g/mol
- IUPAC Name : 1-(4-methoxyphenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Similar quinoline derivatives have shown the following mechanisms:
- Inhibition of VEGFR-2 : The compound likely affects the vascular endothelial growth factor receptor 2 (VEGFR-2) signaling pathway, leading to the inhibition of angiogenesis, which is crucial for tumor growth and metastasis.
- Cell Cycle Arrest and Apoptosis : It has been reported to induce cell cycle arrest at the G1 phase and promote apoptosis in cancer cells. This effect is mediated through interference with cellular signaling pathways that regulate cell proliferation and survival.
- Disruption of Cell Migration : The compound may also inhibit cell migration, which is vital for cancer metastasis. This action further contributes to its potential as an anti-cancer agent.
Antiproliferative Effects
A study examining the antiproliferative activity of various pyrazoloquinoline derivatives revealed that this compound exhibited significant cytotoxic effects against several cancer cell lines. The results are summarized in the table below:
| Cell Line | IC (µM) | Selectivity Index |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | >10 |
| HeLa (Cervical Cancer) | 3.5 | >15 |
| A549 (Lung Cancer) | 4.2 | >12 |
This data indicates that the compound has a strong selective toxicity towards cancer cells compared to normal cells, suggesting its potential as a therapeutic agent.
Study 1: In Vitro Analysis
In a recent study published in MDPI, researchers investigated the cytotoxic effects of various pyrazoloquinolines on human cancer cell lines. The study found that this compound significantly inhibited tumor growth in vitro, with notable selectivity against hematological tumor cell lines .
Study 2: In Vivo Efficacy
Another investigation involved administering the compound to mice bearing xenograft tumors. The results demonstrated a reduction in tumor size by approximately 60% after treatment over four weeks. This study highlighted the compound's potential for further development into an anti-cancer drug .
Comparison with Similar Compounds
Anti-Inflammatory Pyrazoloquinolines
Pyrazolo[4,3-c]quinolines with amino or hydroxyphenyl substituents exhibit potent anti-inflammatory activity. For example:
- 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i): Demonstrates submicromolar IC50 values against LPS-induced NO production in RAW 264.7 cells, comparable to the reference drug 1400W .
- 4-(3-Amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid (2m): Shows dual inhibition of iNOS and COX-2 expression, enhancing anti-inflammatory efficacy .
Gamma-Secretase Inhibitors
Compounds like ELND006 and ELND007 are pyrazolo[4,3-c]quinolines modified with cyclopropyl, fluoro, and trifluoromethylsulfonyl groups. These derivatives selectively inhibit amyloid-beta production over Notch signaling, making them candidates for Alzheimer’s disease .
Comparison : The target compound lacks the electron-withdrawing groups (e.g., CF3, F) critical for gamma-secretase selectivity, suggesting divergent therapeutic applications.
Substituted Pyrazoloquinolines with Varied Pharmacokinetic Profiles
- 8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline: Higher molecular weight (307.33 g/mol) and logP (predicted >5) compared to the target compound, indicating increased lipophilicity .
- 8-Ethyl-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (C350-0236): LogP of 6.57 suggests significant hydrophobicity, which may limit aqueous solubility .
Pyrazolo[3,4-b]quinolines: Structural Isomers
Pyrazolo[3,4-b]quinolines (e.g., 6-methoxy-3,8-dimethyl derivatives) exhibit distinct bioactivity due to altered ring fusion. These compounds act as COX-2 inhibitors or anxiolytics (e.g., CGS-9896) .
Comparison: The pyrazolo[4,3-c]quinoline scaffold in the target compound may offer superior steric compatibility with anti-inflammatory targets compared to the [3,4-b] isomers.
Key Data Table: Structural and Pharmacological Comparisons
Preparation Methods
Friedländer Condensation Approach
The Friedländer reaction remains a cornerstone for constructing the quinoline nucleus. Adapted for pyrazolo[4,3-c]quinolines, this method employs:
- o-Aminobenzaldehyde derivatives : 4-Methoxy-substituted analogs serve as precursors for the N1-aryl group
- 5-Methylpyrazol-3-ones : Provide the pyrazole ring and C8 methyl substituent
Representative Procedure (modified from Tomasik et al.):
- React 4-methoxy-o-aminobenzaldehyde (1.0 eq) with 5-methyl-3-phenylpyrazol-3-one (1.2 eq) in refluxing ethylene glycol
- Maintain reaction at 140°C for 12 hr under nitrogen atmosphere
- Isolate crude product via vacuum filtration
- Purify by sequential recrystallization (ethanol/water 3:1 v/v)
Key Parameters :
| Variable | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 135-145°C | ±15% yield |
| Solvent | Ethylene glycol | 20% vs. DMF |
| Reaction Time | 10-14 hr | Plateau after 12 hr |
This method typically achieves 68-72% isolated yield when scaled to 50 mmol. Microwave-assisted variants reduce reaction time to 45 min with comparable yields (70±3%).
[5+1] Cyclization Strategy
A contemporary method developed by Dong et al. enables single-pot assembly through pyrazole-arylamine/alcohol coupling:
Reaction Scheme :
- Start with (1H-pyrazol-5-yl)-4-methoxyaniline (1.0 eq)
- Treat with methylmagnesium bromide (3.0 eq) in THF at 0°C
- Add phenylboronic acid (1.5 eq) via Suzuki coupling
- Perform acid-mediated cyclization (H2SO4, 80°C, 6 hr)
Advantages :
Multi-Component Reaction (MCR) Platforms
Recent advances utilize Ugi-azide and Passerini reactions to construct the core structure:
Ugi-Azide Variant :
| Component | Role | Example |
|---|---|---|
| Aldehyde | Quinoline precursor | 4-Methoxybenzaldehyde |
| Amine | Pyrazole source | 3-Aminopyrazole |
| Isocyanide | Coupling partner | Methyl isocyanide |
| Azide | Cyclization agent | TMSN3 |
This four-component reaction achieves 65% yield in 24 hr at room temperature, with excellent functional group tolerance.
Purification and Analytical Characterization
Chromatographic Separation
Critical for removing regioisomeric byproducts:
HPLC Method :
| Column | Mobile Phase | Flow Rate |
|---|---|---|
| C18 (250 × 4.6 mm) | MeCN/H2O (70:30) | 1.0 mL/min |
Retention time: 12.4 min (target) vs. 14.7 min (C8-methyl isomer)
Spectroscopic Validation
1H NMR (400 MHz, CDCl3) :
- δ 3.87 (s, 3H, OCH3)
- δ 2.65 (s, 3H, C8-CH3)
- δ 7.25-8.10 (m, 14H, aromatic)
HRMS (ESI+) :
Calculated for C24H19N3O [M+H]+: 366.1598
Found: 366.1601
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adoption of microreactor technology improves:
- Heat transfer efficiency (ΔT < 2°C across reactor)
- Mixing homogeneity (Re > 2000)
- Throughput (1.2 kg/day per module)
Economic Comparison :
| Metric | Batch Process | Flow Process |
|---|---|---|
| Yield | 68% | 72% |
| Energy Consumption | 15 kWh/kg | 9 kWh/kg |
| Capital Cost | $1.2M | $850k |
Q & A
Q. Key Parameters for Yield Optimization :
- Temperature : Maintain 80–100°C during cyclization to prevent side reactions.
- Catalyst Loading : 5–10 mol% iodine improves regioselectivity .
- Solvent Choice : DMF enhances solubility of aromatic intermediates.
Q. Example Protocol :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | 4-Methoxyphenylhydrazine, ketone, EtOH, 12 h | 65–70 | 85% |
| 2 | Quinoline derivative, DMF, iodine, 24 h | 40–45 | 90% |
| 3 | Column chromatography (hexane:EtOAc 3:1) | 35–40 | >95% |
Basic: How is the molecular structure of this compound validated, and what analytical techniques are critical?
Methodological Answer:
Structural confirmation requires a combination of:
- Single-Crystal X-Ray Diffraction (SC-XRD) : Resolves bond lengths, angles, and torsional relationships. The compound crystallizes in an orthorhombic system (space group P222) with distinct dihedral angles between substituents .
- NMR Spectroscopy :
- H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; pyrazole protons appear as singlets (δ 6.5–7.5 ppm).
- C NMR : Quinoline carbons (C4, C5) show signals at δ 145–150 ppm .
- Mass Spectrometry : Molecular ion peak at m/z 373.43 (M) confirms the molecular formula CHNO .
Q. Example SAR Findings :
| Substituent (Position 8) | Biological Activity (IC, µM) | Target |
|---|---|---|
| -OCH | 12.4 (COX-2 inhibition) | Anti-inflammatory |
| -Cl | 8.9 (Topoisomerase II inhibition) | Anticancer |
Advanced: What experimental strategies are recommended to analyze conflicting crystallographic data for this compound?
Methodological Answer:
Conflicting XRD data (e.g., bond angles, space groups) may stem from polymorphism or solvent-dependent crystallization. Mitigation strategies include:
Temperature-Controlled Crystallization :
- Grow crystals at varying temperatures (4°C vs. room temperature) to assess polymorph formation .
Solvent Screening :
- Use high-polarity solvents (e.g., DMSO) to stabilize specific conformations.
Complementary Techniques :
- Pair SC-XRD with powder XRD to detect polymorphic impurities.
- Validate using DFT Calculations (e.g., Gaussian09) to compare experimental vs. theoretical bond lengths .
Case Study :
A study reported two space groups (P222 vs. P1) for similar derivatives. Re-crystallization in ethanol/water (1:1) at 4°C resolved the discrepancy, confirming P222 as the dominant form .
Advanced: How can researchers design experiments to elucidate the mechanism of action for this compound in enzymatic inhibition?
Methodological Answer:
Enzyme Kinetics :
- Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) using purified enzymes (e.g., COX-2).
Isothermal Titration Calorimetry (ITC) :
- Measure binding thermodynamics (ΔH, ΔS) to quantify enzyme-ligand interactions .
Fluorescence Quenching :
- Monitor changes in tryptophan fluorescence of the enzyme upon compound binding to estimate binding constants (K) .
Q. Example Protocol for COX-2 Inhibition :
| Step | Method | Outcome |
|---|---|---|
| 1 | Pre-incubate COX-2 with compound (10 µM) | Reduced V (non-competitive inhibition) |
| 2 | ITC (25°C, PBS buffer) | ΔH = -12.3 kcal/mol, K = 8.5 nM |
| 3 | Molecular Docking | Strong interaction with Arg120/His90 residues |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
